molecular formula C28H27N3O5S B3300431 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901266-06-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B3300431
CAS No.: 901266-06-6
M. Wt: 517.6 g/mol
InChI Key: DVRROESTVAGKSO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic organic compound with the CAS Registry Number 901266-06-6 and a molecular formula of C 28 H 27 N 3 O 5 S . It has a molecular weight of approximately 517.60 g/mol and features a complex structure that incorporates a 2,3-dihydro-1,4-benzodioxin moiety linked to a multi-substituted imidazole ring via a thioether-acetamide bridge . This specific molecular architecture, particularly the presence of the imidazole core and aromatic ether groups, makes it a compound of significant interest in medicinal chemistry and drug discovery research as a potential building block or intermediate . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can access detailed chemical and physical properties for this compound, including InChI Key, SMILES, and computed characteristics, through public chemical databases . The exact mechanism of action and specific biological targets for this compound are areas of active investigation, and researchers are encouraged to consult the current scientific literature for the latest findings on its potential applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S/c1-3-34-22-11-6-19(7-12-22)27-30-26(18-4-9-21(33-2)10-5-18)28(31-27)37-17-25(32)29-20-8-13-23-24(16-20)36-15-14-35-23/h4-13,16H,3,14-15,17H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRROESTVAGKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, molecular interactions, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxin moiety and an imidazole ring. Its molecular formula is C27H25N3O4S, with a molecular weight of approximately 465.57 g/mol. The structure is shown below:

ComponentDescription
Molecular Formula C27H25N3O4S
Molecular Weight 465.57 g/mol
InChIKey YCTJJHAQDLQNRF-UHFFFAOYSA-N

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes associated with various diseases:

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. In vitro assays demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent for cognitive disorders .
  • Alpha-Glucosidase Inhibition : Another area of investigation is the inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition may help in managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound exhibits strong interactions with target proteins involved in metabolic and neurodegenerative pathways.

  • Binding Affinity : The docking results suggest that the compound binds effectively to AChE and alpha-glucosidase, with favorable binding energies indicating a high likelihood of inhibitory activity .

Study 1: Synthesis and Screening

A study conducted by researchers synthesized N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) derivatives and screened them against AChE and alpha-glucosidase. The results indicated that several derivatives, including the target compound, exhibited promising inhibitory effects .

Study 2: Therapeutic Implications

In another study focusing on the therapeutic implications of such compounds, it was found that their dual inhibition properties could provide a synergistic effect in treating both T2DM and Alzheimer's disease. The researchers suggested further clinical investigations to explore these potential benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs:

Functional Group and Scaffold Comparison

  • Imidazole vs. Imidazolidine Derivatives: The target compound’s 1H-imidazole core differs from imidazolidine derivatives (e.g., 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide in ). This may influence solubility or target binding .
  • Substituent Effects :
    The 4-ethoxyphenyl and 4-methoxyphenyl groups on the imidazole ring introduce steric bulk and electron-donating effects, contrasting with chloro and methyl substituents in ’s sulfonamide derivatives. Such differences could modulate pharmacokinetic properties (e.g., metabolic stability) .

NMR Spectral Analysis

highlights the utility of NMR in comparing chemical environments. For the target compound:

  • Regiochemical Shifts :
    Protons near the sulfanyl acetamide bridge (e.g., benzodioxin CH₂ groups) would exhibit distinct shifts compared to analogs with alternative linkers (e.g., ethyl bromoacetate-derived thioethers in ).
  • Aromatic Proton Environments :
    The 4-ethoxy and 4-methoxy substituents on phenyl rings would deshield adjacent protons, producing downfield shifts distinct from chloro or methyl-substituted analogs (Figure 6 in ) .

Crystallographic and Hydrogen-Bonding Patterns

Data Table: Structural and Analytical Comparison

Compound Core Scaffold Key Substituents Analytical Methods Notable Features
Target Compound 1H-imidazole 4-Ethoxyphenyl, 4-methoxyphenyl, benzodioxin NMR, SHELXL refinement Sulfanyl acetamide linker, electron-rich aryl groups
Derivatives (e.g., Compound 11) Imidazolidine Chloro, methyl, triazine NMR, TEA-mediated synthesis Thioether linkage, halogenated aryl groups
Compounds (e.g., Compound 1) Macrocyclic (Rapa-like) Variable substituents in regions A/B Comparative NMR profiling Structural conservation in non-variable regions

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis likely parallels ’s methods (e.g., TEA-mediated alkylation in DCM), but the benzodioxin moiety may require specialized protection/deprotection steps.
  • Structural Insights : NMR and crystallographic tools (e.g., SHELX, ORTEP-III) are critical for confirming regiochemistry and intermolecular interactions .
  • Knowledge Gaps: No direct data on solubility, bioactivity, or crystallography of the target compound exist in the evidence. Further studies are needed to correlate structural features with functional outcomes.

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound, and how are intermediate products characterized?

The synthesis involves multi-step reactions, including:

  • Imidazole core formation : Condensation of 4-ethoxyphenyl and 4-methoxyphenyl precursors under basic conditions (e.g., NaH or K₂CO₃ in DMSO/ethanol) .
  • Sulfanyl-acetamide coupling : Thiol-alkylation using activated acetamide intermediates, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for purity assessment .
  • Final purification : Column chromatography or recrystallization to achieve >95% purity. Intermediate characterization employs 1H/13C NMR , mass spectrometry (MS) , and IR spectroscopy to confirm structural fidelity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm, imidazole aromatic protons at δ 7.1–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) .
  • X-ray Crystallography : Resolves absolute configuration and packing motifs using SHELX for refinement .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Substituent modulation : Systematically vary methoxy/ethoxy groups on phenyl rings to assess impact on target binding (e.g., cytochrome P450 inhibition or kinase selectivity) .
  • Bioassay integration : Measure IC50 values in enzyme inhibition assays (e.g., fluorescence polarization) and cross-validate with cytotoxicity profiles in cell lines .
  • Statistical modeling : Apply Design of Experiments (DoE) to optimize reaction yields and biological potency .

Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?

  • Validation protocols : Compare molecular docking scores (e.g., AutoDock Vina) with surface plasmon resonance (SPR) binding constants (KD) to refine force field parameters .
  • Experimental replication : Ensure assay conditions (e.g., buffer pH, incubation time) match computational assumptions .
  • Meta-analysis : Cross-reference PubChem bioactivity data (e.g., AID 1347103) to identify outliers .

Q. How can hydrogen bonding patterns in the crystal structure inform derivative design for improved solubility?

  • Graph set analysis : Use Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and identify polar groups amenable to modification (e.g., replacing methoxy with hydroxyl) .
  • Solubility testing : Measure logP values and aqueous solubility post-modification to correlate with hydrogen-bond donor/acceptor counts .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?

  • Standardize assays : Use identical enzyme sources (e.g., recombinant human isoforms) and substrate concentrations across studies .
  • Control for stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures may skew IC50 values .
  • Cross-validate with orthogonal methods : Compare fluorometric assays with radioligand binding results to rule out interference from fluorescent moieties .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfanyl-Acetamide Coupling

ParameterOptimal RangeImpact on YieldReference
SolventDMF or DMSOMaximizes solubility
Temperature60–80°CAccelerates SN2 kinetics
CatalystK₂CO₃ or Et₃NMaintains basic pH

Q. Table 2. SAR Modifications and Biological Outcomes

DerivativeModificationIC50 (Target A)IC50 (Target B)
Parent CompoundNone120 nM>1 µM
4-Hydroxy-phenylMethoxy → Hydroxy85 nM850 nM
3,5-Dimethyl-imidazoleMethyl addition210 nM90 nM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

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